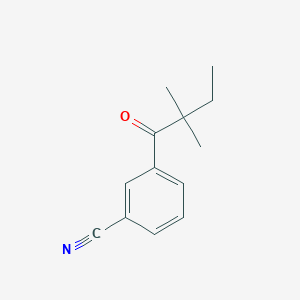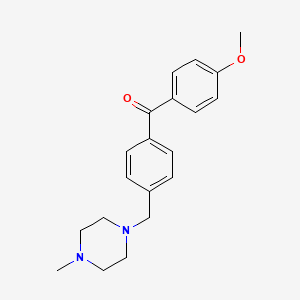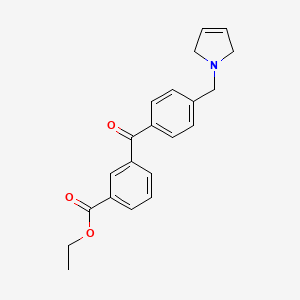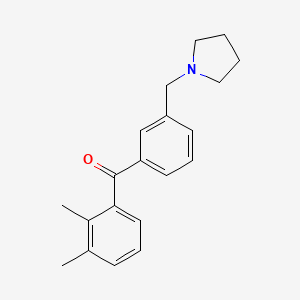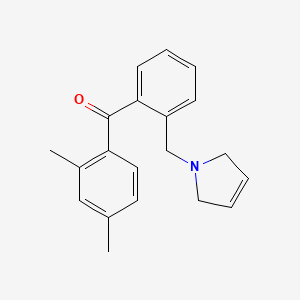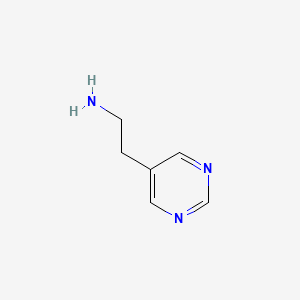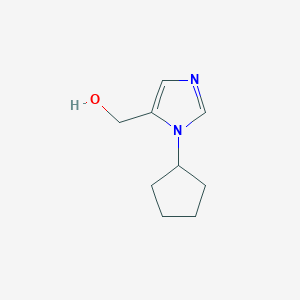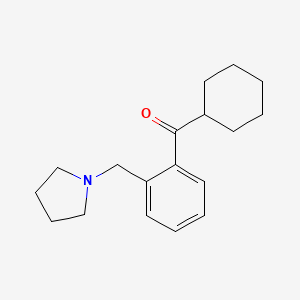
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone
Descripción general
Descripción
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a phenyl group, and a pyrrolidinomethyl group . The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.4 g/mol. More detailed physical and chemical properties would require experimental determination or computational prediction.Aplicaciones Científicas De Investigación
Steric Modifications in Catalysis
Iron complexes with sterically encumbered ligands, such as those containing cyclohexyl groups, have shown significant catalytic activity in the oxygenation of cyclohexane. Despite the presence of bulky benzyl groups, these compounds facilitate the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone under specific conditions, highlighting the influence of steric factors on catalytic selectivity and efficiency (Yu He, J. D. Gorden, & Christian R. Goldsmith, 2011).
Green Chemistry Approaches
In green chemistry, cyclohexanone and cyclohexanol have been oxidized to adipic acid using aqueous hydrogen peroxide with H2WO4 as a catalyst, under solvent-free conditions. This method exemplifies an environmentally friendly approach to producing key industrial chemicals, showcasing the potential for sustainable methodologies in chemical syntheses (Y. Usui & Kazuhiko Sato, 2003).
Selective Hydrogenation Processes
Research has demonstrated that the selective hydrogenation of phenol to cyclohexanone can be efficiently achieved using supported palladium and a Lewis acid like aluminum trichloride. This method underscores the importance of catalyst design in achieving high selectivity for desired products, which is crucial in the synthesis of industrial chemicals such as nylon precursors (Huizhen Liu, Tao Jiang, B. Han, Shuguang Liang, & Yinxi Zhou, 2009).
Magnetic Property Studies
The magnetic properties of dinuclear CoIII/DyIII complexes have been studied, highlighting the role of ligands like phenyl 2-pyridyl ketone oxime in tuning the magnetic characteristics of such complexes. This research contributes to the understanding of magnetic interactions at the molecular level, which is relevant for developing new materials for technology applications (C. D. Polyzou et al., 2017).
Synthesis of Functionalized Molecules
The utility of doubly activated cyclopropanes, derived from cyclopropanation reactions involving cyclohexyl-containing ketones, has been demonstrated in the synthesis of dihydropyrroles and pyrroles. This showcases the versatility of cyclohexyl-containing compounds in synthesizing complex organic structures, which can have various applications in pharmaceuticals and materials science (Ryan P. Wurz & A. Charette, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGWHRYZIEDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643679 | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-24-1 | |
| Record name | Cyclohexyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



